Cas no 2172461-56-0 (2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-(Cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized heterocyclic compound featuring a triazole core functionalized with cyclopropylmethyl and ethoxyethyl substituents, along with an acetonitrile moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, while the ethoxyethyl side chain improves solubility in organic solvents. The acetonitrile functionality offers versatility for further derivatization via nucleophilic addition or cyclization reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, particularly in the development of biologically active compounds. Suitable for research and industrial applications requiring precision and functional group diversity.
2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172461-56-0 structure
Product name:2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS No:2172461-56-0
MF:C12H18N4O
Molecular Weight:234.297522068024
CID:5567711
PubChem ID:165597040

2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • EN300-1598957
    • 2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2172461-56-0
    • 2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
    • インチ: 1S/C12H18N4O/c1-2-17-8-7-16-12(9-10-3-4-10)11(5-6-13)14-15-16/h10H,2-5,7-9H2,1H3
    • InChIKey: JLOBKHXNAFGCNY-UHFFFAOYSA-N
    • SMILES: O(CC)CCN1C(=C(CC#N)N=N1)CC1CC1

計算された属性

  • 精确分子量: 234.14806121g/mol
  • 同位素质量: 234.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų
  • XLogP3: 0.9

2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1598957-500mg
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
500mg
$1893.0 2023-09-23
Enamine
EN300-1598957-10.0g
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
10.0g
$8480.0 2023-07-10
Enamine
EN300-1598957-1000mg
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
1000mg
$1971.0 2023-09-23
Enamine
EN300-1598957-2500mg
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
2500mg
$3865.0 2023-09-23
Enamine
EN300-1598957-100mg
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
100mg
$1735.0 2023-09-23
Enamine
EN300-1598957-5.0g
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
5.0g
$5719.0 2023-07-10
Enamine
EN300-1598957-0.05g
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
0.05g
$1657.0 2023-07-10
Enamine
EN300-1598957-0.25g
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
0.25g
$1814.0 2023-07-10
Enamine
EN300-1598957-0.5g
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
0.5g
$1893.0 2023-07-10
Enamine
EN300-1598957-5000mg
2-[5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172461-56-0
5000mg
$5719.0 2023-09-23

2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Recent Advances in the Study of 2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2172461-56-0)

The compound 2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS: 2172461-56-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel triazole-based derivatives, which are known for their broad-spectrum biological activities. The presence of both cyclopropyl and ethoxyethyl groups in its structure enhances its lipophilicity and metabolic stability, making it a promising candidate for further pharmacological evaluation. Researchers have employed advanced synthetic techniques, including click chemistry, to optimize the yield and purity of this compound.

In vitro studies have demonstrated that 2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile exhibits moderate inhibitory activity against several enzymes involved in inflammatory pathways. Specifically, it has shown potential as a COX-2 inhibitor, suggesting its applicability in the development of anti-inflammatory agents. Additionally, preliminary cytotoxicity assays indicate selective activity against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have revealed limited oral bioavailability, which may necessitate structural modifications or formulation strategies to enhance its therapeutic potential. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile represents a versatile scaffold with significant potential in drug discovery. Future research should focus on elucidating its molecular targets, improving its pharmacokinetic profile, and expanding its therapeutic applications. The ongoing studies underscore the importance of this compound in the development of next-generation therapeutics for inflammatory and oncological diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd